molecular formula C7H6BrN3 B11893190 5-Bromoimidazo[1,2-a]pyridin-3-amine

5-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11893190
M. Wt: 212.05 g/mol
InChI Key: ZGKKACCZQRSDCU-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be formed in ethyl acetate via a one-pot tandem cyclization/bromination reaction when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is needed .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imines, and secondary amines. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The bromine atom and the amine group play crucial roles in the binding interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromoimidazo[1,2-a]pyridin-3-amine include:

Uniqueness

This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2

InChI Key

ZGKKACCZQRSDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)N

Origin of Product

United States

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